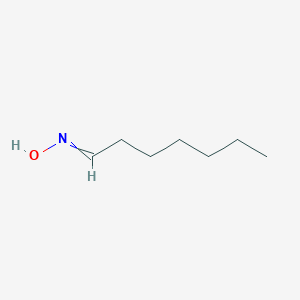

Heptanal oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antibacterial Activity:

Studies suggest heptanal oxime possesses antibacterial properties. Research published in the journal "Molecules" in 2022 investigated its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed moderate antibacterial activity against some strains, indicating its potential for further development as an antimicrobial agent []. However, more research is required to understand its mechanism of action and optimize its efficacy.

Antioxidant Potential:

Heptanal oxime exhibits potential antioxidant properties. A 2020 study published in the journal "Antioxidants" explored its free radical scavenging activity. The results indicated moderate antioxidant capacity, suggesting its potential application in preventing oxidative damage in cells []. However, further investigation is needed to determine its effectiveness in various biological contexts.

Heptanal oxime is an organic compound classified as an oxime, with the chemical formula C₇H₁₅NO. It is derived from heptanal, an aldehyde, through a reaction with hydroxylamine. This compound features a hydroxylamine functional group (-N=OH) attached to the carbon atom of the heptanal molecule, resulting in the structure R-CH=NOH, where R represents the heptyl group. Heptanal oxime typically appears as a colorless liquid or solid and has limited solubility in water, making it a subject of interest in both industrial and research applications

Heptanal oxime itself is not known to have a specific biological mechanism of action. However, its potential applications might lie in its ability to form derivatives with other molecules. For instance, aldoximes can react with carbonyl groups in certain enzymes, potentially inhibiting their activity []. This property is being explored in the development of antidotes for nerve agent poisoning. However, further research is needed to understand the specific mechanism of such applications for heptanal oxime.

Heptanal oxime has several notable applications:

- Synthesis of Caprolactam: It serves as an intermediate in the production of caprolactam, which is crucial for manufacturing nylon 6 .

- Chemical Sensors: Heptanal oxime has been utilized in developing chemosensors for detecting aldehydes due to its selective reactivity with aldehyde functional groups .

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications owing to their biological activity

Heptanal oxime is synthesized primarily through the following method:

- Condensation Reaction: Heptanal reacts with hydroxylamine in a weakly acidic medium. The general reaction is:

This process typically involves stirring the reactants at room temperature or slightly elevated temperatures to facilitate the formation of the oxime .

- Condensation Reaction: Heptanal reacts with hydroxylamine in a weakly acidic medium. The general reaction is:

Research on interaction studies involving heptanal oxime has highlighted its reactivity with various reagents. Notably, it has shown potential in electron spin resonance studies that explore its behavior under ionizing radiation, indicating possible applications in radiation chemistry and material science . Additionally, studies have demonstrated its interactions with organometallic compounds, leading to the formation of ketones with high yields when treated appropriately .

Heptanal oxime shares similarities with other oximes derived from different aldehydes or ketones. Here are some comparable compounds:

| Compound Name | Structure | Source Aldehyde/Ketone | Unique Properties |

|---|---|---|---|

| Acetaldoxime | C₂H₅NO | Acetaldehyde | Used in organic synthesis and as a reagent |

| Benzaldoxime | C₇H₇NO | Benzaldehyde | Exhibits higher solubility in organic solvents |

| Octan-2-one oxime | C₈H₁₅NO | 2-Octanone | Longer carbon chain; used in flavoring agents |

| Cyclohexanone oxime | C₆H₁₁NO | Cyclohexanone | Important in polymer chemistry |

Uniqueness of Heptanal Oxime: Heptanal oxime's distinctive seven-carbon chain gives it unique physical and chemical properties compared to shorter or cyclic analogs. Its applications in caprolactam synthesis further differentiate it from other similar compounds.